5-amino-4-(1-methylbenzimidazol-2-yl)-1-phenyl-2H-pyrrol-3-one
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Overview
Description
5-amino-4-(1-methylbenzimidazol-2-yl)-1-phenyl-2H-pyrrol-3-one is a complex organic compound that features a benzimidazole ring fused with a pyrrole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 5-amino-4-(1-methylbenzimidazol-2-yl)-1-phenyl-2H-pyrrol-3-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzimidazole precursor, followed by the formation of the pyrrole ring through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
5-amino-4-(1-methylbenzimidazol-2-yl)-1-phenyl-2H-pyrrol-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups. Common reagents include halogens and organometallic compounds. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-amino-4-(1-methylbenzimidazol-2-yl)-1-phenyl-2H-pyrrol-3-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-amino-4-(1-methylbenzimidazol-2-yl)-1-phenyl-2H-pyrrol-3-one involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biochemical pathways, leading to changes in cellular functions. Detailed studies are required to elucidate the exact molecular pathways and targets involved.
Comparison with Similar Compounds
5-amino-4-(1-methylbenzimidazol-2-yl)-1-phenyl-2H-pyrrol-3-one can be compared with other similar compounds, such as:
Benzimidazole derivatives: These compounds share the benzimidazole core structure and may exhibit similar biological activities.
Pyrrole derivatives: Compounds with a pyrrole ring can have comparable chemical properties and reactivity.
Other heterocyclic compounds: Molecules containing multiple fused rings, such as pyrazolo[3,4-d]pyrimidine, may have analogous applications and mechanisms of action.
This compound’s uniqueness lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-amino-4-(1-methylbenzimidazol-2-yl)-1-phenyl-2H-pyrrol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c1-21-14-10-6-5-9-13(14)20-18(21)16-15(23)11-22(17(16)19)12-7-3-2-4-8-12/h2-10H,11,19H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUNIWJVMYQOYGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=C(N(CC3=O)C4=CC=CC=C4)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1C3=C(N(CC3=O)C4=CC=CC=C4)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.